3-Deazaneplanocin A hydrochloride

SAH hydrolase Epigenetics Inhibitor potency

3-Deazaneplanocin A hydrochloride (DZNep) is a cyclopentenyl adenosine analog that competitively inhibits SAH hydrolase (Ki=50 pM), depleting PRC2 complex and reducing H3K27me3. Unlike selective EZH2 catalytic inhibitors (e.g., GSK126), its dual mechanism enables broader transcriptional reactivation, making it the superior choice for global epigenetic reset in oncology, antiviral, and stem cell reprogramming studies. Validated in vivo and in combination therapies, this compound offers distinct pharmacological advantages.

Molecular Formula C12H15ClN4O3
Molecular Weight 298.72 g/mol
CAS No. 120964-45-6
Cat. No. B1662840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazaneplanocin A hydrochloride
CAS120964-45-6
Synonyms(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol; hydrochloride
Molecular FormulaC12H15ClN4O3
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl
InChIInChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H/t8-,10-,11+;/m1./s1
InChIKeyUNSKMHKAFPRFTI-FDKLLANESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

3-Deazaneplanocin A Hydrochloride (CAS 120964-45-6): Key Procurement Data for the Dual SAH Hydrolase and EZH2 Inhibitor


3-Deazaneplanocin A (DZNep) hydrochloride (CAS 120964-45-6) is a cyclopentenyl analog of 3-deazaadenosine, functioning as a competitive inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase with a reported Ki of 50 pM in cell-free assays . This inhibition indirectly depletes the histone methyltransferase EZH2 and reduces trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark [1]. The compound is widely utilized in epigenetic and oncology research, with applications spanning AML cell lines, breast cancer models, and pluripotent stem cell reprogramming [2].

Why Generic Substitution of 3-Deazaneplanocin A Hydrochloride is Not Recommended: Quantifiable Differentiation from Analogs


Substitution of 3-Deazaneplanocin A (DZNep) with structurally similar SAH hydrolase inhibitors or selective EZH2 catalytic inhibitors is not equivalent due to its unique dual mechanism and distinct pharmacological profile. Unlike selective EZH2 inhibitors such as GSK126 (Kiapp=0.5–3 nM) [1], DZNep acts indirectly via SAH hydrolase inhibition, leading to depletion of the entire PRC2 complex rather than solely inhibiting EZH2 catalytic activity. This results in different biological outcomes, including broader transcriptional reactivation [2]. Furthermore, among SAH hydrolase inhibitors, DZNep exhibits intermediate potency in breast cancer models (DZA > DZNep > Nep A) [3], highlighting that even within the same target class, biological efficacy cannot be assumed. The specific quantitative evidence provided in Section 3 validates these distinctions.

Quantitative Evidence Guide: Why 3-Deazaneplanocin A Hydrochloride Outperforms Analogs


SAH Hydrolase Inhibition: DZNep Exhibits Superior Potency Compared to 3-Deazaaristeromycin

3-Deazaneplanocin A (DZNep) demonstrates a Ki of 0.05 nM (50 pM) for SAH hydrolase, making it more potent than 3-deazaaristeromycin . This quantitative difference in target engagement underscores the importance of selecting DZNep for studies requiring robust SAH hydrolase inhibition.

SAH hydrolase Epigenetics Inhibitor potency

Antiviral Efficacy: DZNep Confers Greater Selectivity than Neplanocin A Against VSV and Rotavirus

In a broad-spectrum antiviral study, 3-deazaneplanocin A (DZNep) exhibited greater selectivity than neplanocin A against vesicular stomatitis virus (VSV) and rotavirus [1]. This improved selectivity profile is critical for minimizing cytotoxicity in antiviral assays.

Antiviral SAH hydrolase Selectivity

Breast Cancer Cell Line Potency: DZNep Shows Intermediate Efficacy Between DZA and Nep A

In breast cancer cell lines (MCF7, MDA-MB-231, SKBr3), the potency of SAH hydrolase inhibitors followed the order DZA > DZNep > Nep A [1]. This positions DZNep as an intermediate-potency tool compound, suitable for studies where maximal inhibition (DZA) or minimal inhibition (Nep A) is not desired.

Breast cancer SAH hydrolase Potency

In Vivo Antitumor Efficacy: DZNep Demonstrates Significant Tumor Growth Inhibition in H1975 Xenograft Model

In a H1975 xenograft model, treatment with 4 mg/kg DZNep (i.p., twice weekly for 6 weeks) resulted in significant tumor growth inhibition compared to vehicle control (p < 0.01) [1]. This in vivo validation is essential for studies translating epigenetic therapy to preclinical models.

In vivo Xenograft EZH2 inhibition

Solubility Profile: DZNep Hydrochloride Achieves High Aqueous Solubility for Versatile Formulation

3-Deazaneplanocin A hydrochloride exhibits high solubility in both water and DMSO (60 mg/mL or 200.85 mM at 25°C) . This solubility profile simplifies preparation of stock solutions and facilitates in vivo dosing via aqueous formulations, unlike many less soluble EZH2 inhibitors.

Solubility Formulation In vitro

Optimal Application Scenarios for 3-Deazaneplanocin A Hydrochloride in Research and Procurement


Epigenetic Studies Requiring Broad Histone Methylation Inhibition

Ideal for experiments where global reduction of histone methylation (particularly H3K27me3) is desired, such as reactivation of silenced tumor suppressor genes [7]. The dual mechanism of SAH hydrolase inhibition and PRC2 complex depletion provides a broader epigenetic reset than selective EZH2 catalytic inhibitors .

In Vivo Xenograft Studies with DZNep Monotherapy or Combination Therapy

Validated for in vivo use in H1975 NSCLC xenograft models at 4 mg/kg (i.p., twice weekly) [7]. Also effective in combination with HDAC inhibitors (e.g., SAHA, panobinostat) or chemotherapeutics (e.g., cisplatin) for enhanced antitumor activity .

Antiviral Research Targeting SAH Hydrolase-Dependent Viruses

Demonstrated efficacy against vesicular stomatitis virus (VSV), vaccinia virus, parainfluenza virus, reovirus, and rotavirus with selectivity superior to neplanocin A [7]. Suitable for antiviral mechanism studies involving viral mRNA cap methylation .

Stem Cell Reprogramming and Differentiation Studies

Enhances Oct4 expression in chemically induced pluripotent stem cells (CiPSCs) when combined with valproic acid, CHIR99021, and other small molecules [7]. Also induces differentiation in AML cell lines (e.g., HL-60 to CD11b+ cells) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deazaneplanocin A hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.